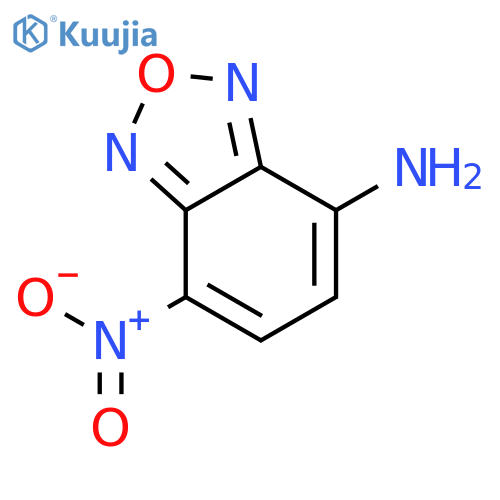

Cas no 10199-91-4 (7-nitro-2,1,3-benzoxadiazol-4-amine)

10199-91-4 structure

商品名:7-nitro-2,1,3-benzoxadiazol-4-amine

7-nitro-2,1,3-benzoxadiazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 2,1,3-Benzoxadiazol-4-amine,7-nitro-

- 4-nitro-2,1,3-benzoxadiazol-7-amine

- 001461

- 4-amino-7-nitro-2,1,3-benzoxadiazole

- 4-amino-7-nitrobenz-2-oxa-1,3-diazole

- 4-amino-7-nitrobenzo[c][1,2,5]oxadiazole

- 4-Amino-7-nitrobenzofurazan

- 4-Amino-7-nitrobenzofurazane

- 7-amino 4-nitro 2-oxa 1,3-benzodiazole

- 7-nitro-2,1,3-benzoxadiazol-4-amine

- 7-nitrobenz[c][1,2,5]oxadiazole-4-amine

- 7-nitrobenzo[c][1,2,5]oxadiazol-4-amine

- 7-nitrobenzo[c]1,2,5-oxadiazole-4-ylamine

- AC1LCKKK

- AC1Q51YV

- AG-205

- CTK5I3040

- ZERO

- AURORA KA-525

- TIMTEC-BB SBB001500

- 4-Nitrobenzofurazane-7-amine

- 7-Nitro-2,1,3-benzoxadiazole-4-amine

- 4-Nitro-2,1,3-benzooxadiazole-7-amine

- Benzofurazane, 4-amino-7-nitro-

- MFCD00168449

- SCHEMBL306168

- AKOS001740867

- DTXSID80345103

- 10199-91-4

- CS-0078020

- NBD-amine

- HY-119791

- AG-205/25005653

- 7-Nitro-2,1,3-benzoxadiazol-4-ylamine #

- Z425849570

- EN300-94948

- F0908-3943

-

- MDL: MFCD00168449

- インチ: InChI=1S/C6H4N4O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H,7H2

- InChIKey: YXKOGLINWAPXPE-UHFFFAOYSA-N

- ほほえんだ: O=[N+](C1=CC=C(N)C2=NON=C12)[O-]

計算された属性

- せいみつぶんしりょう: 180.02842

- どういたいしつりょう: 180.02834

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 111

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 密度みつど: 1.684

- ふってん: 445.6°C at 760 mmHg

- フラッシュポイント: 223.3°C

- 屈折率: 1.745

- PSA: 108.08

- LogP: 1.81760

7-nitro-2,1,3-benzoxadiazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N281856-100mg |

7-Nitro-4-aminobenzofurazan |

10199-91-4 | 100mg |

$ 95.00 | 2022-06-03 | ||

| Life Chemicals | F0908-3943-0.25g |

7-nitro-2,1,3-benzoxadiazol-4-amine |

10199-91-4 | 95%+ | 0.25g |

$454.0 | 2023-09-07 | |

| Enamine | EN300-94948-0.1g |

7-nitro-2,1,3-benzoxadiazol-4-amine |

10199-91-4 | 95.0% | 0.1g |

$157.0 | 2025-03-21 | |

| Enamine | EN300-94948-0.5g |

7-nitro-2,1,3-benzoxadiazol-4-amine |

10199-91-4 | 95.0% | 0.5g |

$353.0 | 2025-03-21 | |

| Enamine | EN300-94948-10g |

7-nitro-2,1,3-benzoxadiazol-4-amine |

10199-91-4 | 95% | 10g |

$1585.0 | 2023-09-01 | |

| A2B Chem LLC | AI98580-5g |

4-Amino-7-nitrobenzofurazane |

10199-91-4 | 95% | 5g |

$1180.00 | 2024-04-20 | |

| A2B Chem LLC | AI98580-10g |

4-Amino-7-nitrobenzofurazane |

10199-91-4 | 95% | 10g |

$1704.00 | 2024-04-20 | |

| A2B Chem LLC | AI98580-50mg |

4-Amino-7-nitrobenzofurazane |

10199-91-4 | 95% | 50mg |

$146.00 | 2024-04-20 | |

| Aaron | AR00JA74-50mg |

4-Amino-7-nitrobenzofurazane |

10199-91-4 | 95% | 50mg |

$170.00 | 2025-03-31 | |

| Aaron | AR00JA74-100mg |

4-Amino-7-nitrobenzofurazane |

10199-91-4 | 95% | 100mg |

$241.00 | 2025-03-31 |

7-nitro-2,1,3-benzoxadiazol-4-amine 関連文献

-

Andrea Büldt,Roger Lindahl,Olof Levin,Uwe Karst J. Environ. Monit. 1999 1 39

-

Aurore Fraix,Ruxandra Gref,Salvatore Sortino J. Mater. Chem. B 2014 2 3443

-

Aurore Fraix,Noufal Kandoth,Ilse Manet,Venera Cardile,Adriana C. E. Graziano,Ruxandra Gref,Salvatore Sortino Chem. Commun. 2013 49 4459

-

Anisha Thomas,Akansha Shukla,Sri Sivakumar,Sandeep Verma Chem. Commun. 2014 50 15752

-

Belinda Heyne,Chad Beddie,J. C. Scaiano Org. Biomol. Chem. 2007 5 1454

10199-91-4 (7-nitro-2,1,3-benzoxadiazol-4-amine) 関連製品

- 16322-19-3(4-Nitrobenzo[c][1,2,5]oxadiazole)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬